molecular formula C12H13N3 B066968 4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile CAS No. 172839-69-9

4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile

Cat. No.: B066968
CAS No.: 172839-69-9
M. Wt: 199.25 g/mol
InChI Key: VRLWUSGDRLJLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole ring substituted with a methyl group at the 7-position and a butanenitrile group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile typically involves the following steps:

    Formation of the benzimidazole ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution at the 7-position: The methyl group can be introduced at the 7-position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the butanenitrile group: The butanenitrile group can be introduced by reacting the benzimidazole derivative with a suitable nitrile compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The benzimidazole ring can undergo substitution reactions to introduce different substituents at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often require the use of halogenated compounds and a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its benzimidazole core which is known for various therapeutic effects.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological target.

Comparison with Similar Compounds

4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile can be compared with other benzimidazole derivatives, such as:

    2-(1H-benzimidazol-2-yl)aniline: Known for its antimicrobial properties.

    5,6-dimethyl-1H-benzimidazole: Used as a precursor for the synthesis of vitamin B12.

    2-(2-furyl)-1H-benzimidazole: Studied for its anticancer activity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

4-(7-methylbenzimidazol-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-10-5-4-6-11-12(10)15(9-14-11)8-3-2-7-13/h4-6,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLWUSGDRLJLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CN2CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.